

# Apatinib: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Apatinib**

Cat. No.: **B1193564**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Apatinib**, a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the landscape of oncology.<sup>[1]</sup> It selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.<sup>[1][2]</sup> Approved in China for the treatment of advanced gastric cancer, **Apatinib** is under extensive investigation for a broad spectrum of solid tumors, including non-small-cell lung cancer (NSCLC), breast cancer, and hepatocellular carcinoma.<sup>[3]</sup> This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of **Apatinib**, offering valuable insights for researchers, scientists, and professionals involved in drug development.

## Pharmacodynamics: Mechanism of Action and Biological Effects

**Apatinib**'s primary mechanism of action is the potent and selective inhibition of VEGFR-2.<sup>[3]</sup> By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase, **Apatinib** blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.<sup>[2]</sup> This inhibition effectively abrogates VEGF-mediated endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis.<sup>[3]</sup>

Beyond its primary target, **Apatinib** also exhibits inhibitory activity against other tyrosine kinases, including c-Kit and c-Src, which may contribute to its overall anti-tumor effects.[2]

## Signaling Pathways

The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events crucial for angiogenesis. **Apatinib** disrupts these pathways, primarily the PI3K/AKT and MAPK/ERK pathways, leading to the inhibition of endothelial cell survival, proliferation, and migration.[2][4][5]



[Click to download full resolution via product page](#)

**Caption:** Apatinib's inhibition of the VEGFR-2 signaling pathway.

## Effects on the Tumor Microenvironment

**Apatinib**'s anti-angiogenic activity significantly modulates the tumor microenvironment. By reducing tumor vascularization, **Apatinib** can alleviate hypoxia and increase the infiltration of CD8+ T cells, thereby enhancing anti-tumor immunity.<sup>[6]</sup> This modulation of the tumor microenvironment suggests the potential for synergistic effects when **Apatinib** is combined with immunotherapies such as PD-1/PD-L1 inhibitors.<sup>[6][7]</sup>

## Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of **Apatinib** has been characterized in several clinical studies.

### Absorption

Following oral administration, **Apatinib** is absorbed with a time to maximum plasma concentration (T<sub>max</sub>) of approximately 3 to 4 hours.<sup>[8]</sup> The exposure to **Apatinib** increases with dose, but this increase is less than proportional, suggesting non-linear absorption or saturable first-pass metabolism.<sup>[9]</sup>

### Distribution

A population pharmacokinetic model described **Apatinib**'s distribution using a two-compartment model, with an apparent volume of distribution at steady-state of 112.5 L.<sup>[9]</sup>

### Metabolism

**Apatinib** is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 3A4/5, with minor contributions from CYP2D6, CYP2C9, and CYP2E1.<sup>[8][10]</sup> Major metabolic pathways include hydroxylation, N-dealkylation, and oxidation.<sup>[8]</sup> Several active metabolites have been identified.<sup>[11]</sup>

### Excretion

The majority of an administered dose of **Apatinib** is excreted in the feces (approximately 69.8%), with a smaller portion eliminated in the urine (approximately 7.02%) within 96 hours.<sup>[8]</sup> The mean half-life (T<sub>1/2</sub>) of **Apatinib** is approximately 9 hours.<sup>[8]</sup>

# Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for **Apatinib** from various clinical trials.

Table 1: Pharmacokinetic Parameters of **Apatinib**

| Parameter                               | Value       | Population                                        | Reference           |
|-----------------------------------------|-------------|---------------------------------------------------|---------------------|
| Tmax (Time to Peak)                     |             | Patients with                                     |                     |
| Plasma Concentration)                   | 3 - 4 hours | advanced gastric cancer                           | <a href="#">[8]</a> |
| T1/2 (Half-life)                        | ~9 hours    | Patients with advanced gastric cancer             | <a href="#">[8]</a> |
| Apparent Clearance (CL/F)               | 57.8 L/h    | Healthy volunteers and patients with solid tumors | <a href="#">[9]</a> |
| Apparent Volume of Distribution (Vss/F) | 112.5 L     | Healthy volunteers and patients with solid tumors | <a href="#">[9]</a> |

Table 2: Pharmacodynamic Efficacy of **Apatinib** in Various Cancers

| Cancer Type                              | Treatment Line         | ORR (Objective Response Rate) | DCR (Disease Control Rate) | mPFS (Median Progression-Free Survival) | mOS (Median Overall Survival) | Reference            |
|------------------------------------------|------------------------|-------------------------------|----------------------------|-----------------------------------------|-------------------------------|----------------------|
| Advanced Gastric Cancer                  | Third-line or higher   | 16.76%                        | 82.91%                     | 5.32 months                             | 9.76 months                   | <a href="#">[12]</a> |
| Advanced NSCLC                           | Second-line or further | 11.7%                         | 63.3%                      | 4.4 months                              | 17.2 months                   | <a href="#">[13]</a> |
| Metastatic Triple-Negative Breast Cancer | Heavily pretreated     | 10.7%                         | 25.0%                      | 3.3 months                              | 10.6 months                   | <a href="#">[3]</a>  |
| Metastatic Colorectal Cancer             | Third-line             | 11.1%                         | 77.8%                      | 4.8 months                              | 10.1 months                   | <a href="#">[14]</a> |

## Experimental Protocols

### Determination of Apatinib Plasma Concentration by LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used to quantify **Apatinib** and its metabolites in human plasma.[\[11\]](#)[\[15\]](#)

#### 1. Sample Preparation:

- A simple protein precipitation method is employed.
- Acetonitrile is typically used as the precipitation solvent.[\[11\]](#)
- An internal standard (e.g., vatalanib) is added to the plasma sample before precipitation.[\[11\]](#)

- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant is collected for analysis.

## 2. Chromatographic Separation:

- A reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18) is used for separation.[11]
- The mobile phase often consists of a gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate with formic acid).[11]

## 3. Mass Spectrometric Detection:

- Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[11]
- Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for **Apatinib** and its metabolites.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is Apatinib Mesylate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
- 3. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Apatinib Combined with Local Irradiation Leads to Systemic Tumor Control via Reversal of Immunosuppressive Tumor Microenvironment in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetic and Covariate Analysis of Apatinib, an Oral Tyrosine Kinase Inhibitor, in Healthy Volunteers and Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. The efficacy and safety of Apatinib in the treatment of advanced non-small cell lung cancer: A retrospective trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Apatinib in the Treatment of Chemotherapy-Refractory Metastatic Colorectal Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Apatinib: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193564#pharmacokinetics-and-pharmacodynamics-of-apatinib>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)